

(2-(Piperidin-1-ylmethyl)phenyl)methanol

synonyms and alternative chemical names

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Compound of Interest

Compound Name: (2-(Piperidin-1-ylmethyl)phenyl)methanol

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An In-Depth Technical Guide to (2-(Piperidin-1-ylmethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity **(2-(Piperidin-1-ylmethyl)phenyl)methanol**, including its nomenclature, chemical properties, potential synthesis strategies, and prospective biological activities based on structurally related compounds. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Nomenclature

(2-(Piperidin-1-ylmethyl)phenyl)methanol is a substituted aromatic alcohol. The core structure consists of a benzyl alcohol moiety substituted at the ortho position with a piperidin-1-ylmethyl group.

Table 1: Synonyms and Alternative Chemical Names

Type	Name
Systematic Name	(2-(Piperidin-1-ylmethyl)phenyl)methanol
CAS Registry Number	91271-61-3
Common Synonym	2-(Piperidinomethyl)benzyl alcohol
Other Names	[2-(Piperidin-1-ylmethyl)phenyl]methanol

It is crucial to distinguish this compound from its isomers, such as:

- Phenyl(piperidin-2-yl)methanol (CAS RN: 23702-98-9)
- (2-(Piperidin-4-yl)phenyl)methanol hydrochloride (CAS RN: 371981-27-0)

Physicochemical Properties

A summary of the known physicochemical properties of **(2-(Piperidin-1-ylmethyl)phenyl)methanol** is presented in Table 2. This data is essential for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Data for **(2-(Piperidin-1-ylmethyl)phenyl)methanol**

Property	Value
Molecular Formula	C ₁₃ H ₁₉ NO
Molecular Weight	205.30 g/mol
Melting Point	72-73 °C
Boiling Point	319.6 °C at 760 mmHg
Density	1.082 g/cm ³
Flash Point	146.5 °C
Vapor Pressure	0.00014 mmHg at 25 °C
Refractive Index	1.57

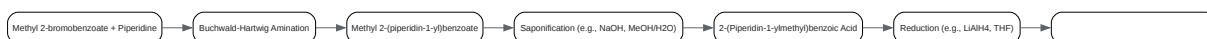
Potential Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of **(2-(Piperidin-1-ylmethyl)phenyl)methanol** is not readily available in the surveyed literature, several general synthetic strategies for related benzylpiperidine derivatives can be adapted. Two plausible synthetic routes are outlined below.

Route 1: Reduction of 2-(Piperidin-1-ylmethyl)benzoic Acid

This approach involves the initial synthesis of 2-(piperidin-1-ylmethyl)benzoic acid, followed by its reduction to the corresponding benzyl alcohol.

Workflow for Synthesis via Benzoic Acid Reduction



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Caption: Synthetic workflow for **(2-(Piperidin-1-ylmethyl)phenyl)methanol** via a benzoic acid intermediate.

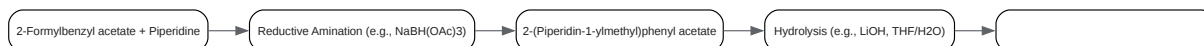
Experimental Considerations:

- **Buchwald-Hartwig Amination:** This palladium-catalyzed cross-coupling reaction is a common method for forming C-N bonds. Typical conditions involve a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a phosphine ligand (e.g., XPhos), a base (e.g., NaOtBu), and an aprotic solvent (e.g., toluene)[1].
- **Saponification:** The hydrolysis of the methyl ester to the carboxylic acid can be achieved using a strong base like sodium hydroxide in a mixture of methanol and water[1].
- **Reduction:** The carboxylic acid can be reduced to the primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH_4) in an anhydrous ethereal solvent like tetrahydrofuran (THF)[2].

Route 2: Reductive Amination of 2-Formylbenzyl Acetate

This alternative route involves the reaction of a protected benzaldehyde with piperidine, followed by deprotection.

Workflow for Synthesis via Reductive Amination



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Caption: Synthetic workflow for **(2-(Piperidin-1-ylmethyl)phenyl)methanol** via reductive amination.

Experimental Considerations:

- **Reductive Amination:** This one-pot reaction combines the formation of an iminium ion from the aldehyde and piperidine with its in-situ reduction. Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) is a common and mild reducing agent for this transformation.
- **Hydrolysis:** The deprotection of the acetate group to reveal the alcohol can be accomplished by base-catalyzed hydrolysis, for instance, using lithium hydroxide in a mixture of THF and water.

Spectroscopic Characterization

The structural elucidation of **(2-(Piperidin-1-ylmethyl)phenyl)methanol** would rely on standard spectroscopic techniques. Although a specific spectrum for this compound was not found, expected NMR data can be inferred from similar structures.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts

Assignment	Predicted ^1H NMR (ppm)	Predicted ^{13}C NMR (ppm)
Aromatic CH	7.1 - 7.5	125 - 130
Aromatic C-CH ₂ OH	-	~140
Aromatic C-CH ₂ N	-	~138
-CH ₂ OH	~4.6	~64
-CH ₂ -N (benzyl)	~3.5	~62
-CH ₂ -N (piperidine, α)	~2.4	~54
-CH ₂ - (piperidine, β)	~1.5	~26
-CH ₂ - (piperidine, γ)	~1.4	~24

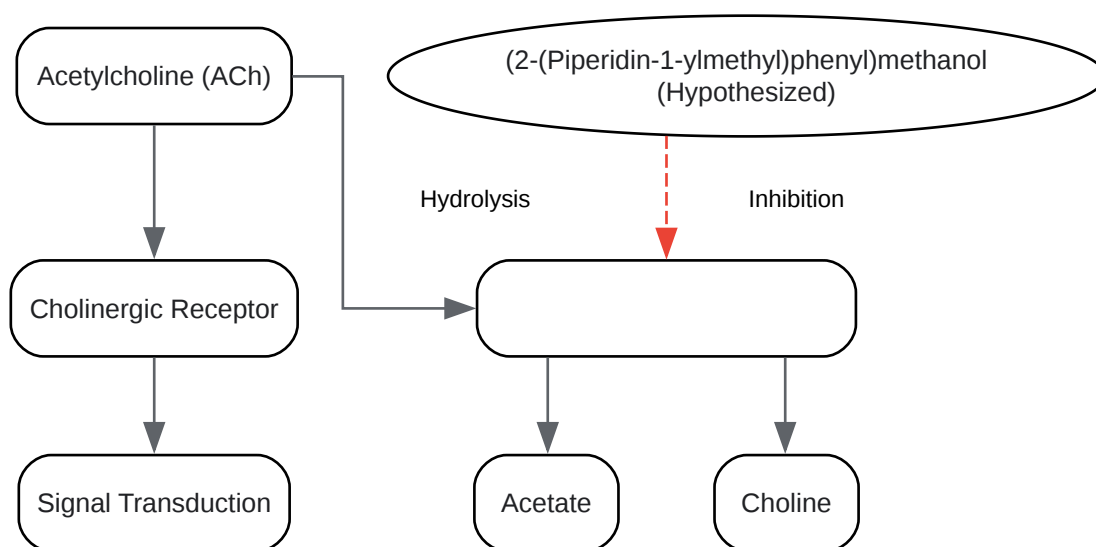
Potential Biological Activities and Signaling Pathways

While no specific biological data for **(2-(Piperidin-1-ylmethyl)phenyl)methanol** has been reported, the benzylpiperidine scaffold is present in numerous biologically active compounds. Research on structurally similar molecules suggests potential therapeutic applications.

Cholinesterase Inhibition

Derivatives of benzylpiperidine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Signaling Pathway: Cholinergic Neurotransmission



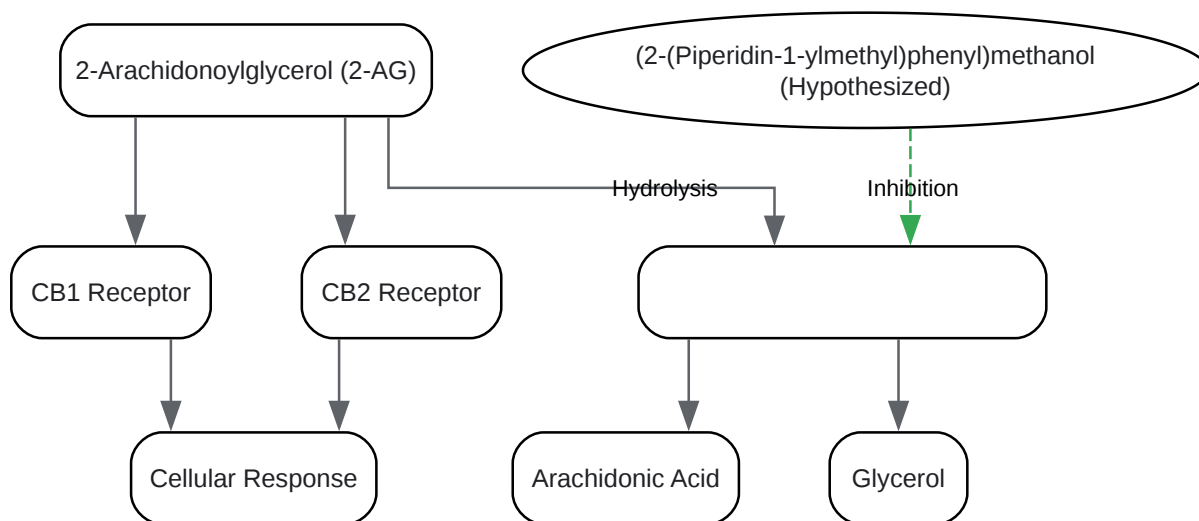
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Caption: Hypothesized inhibition of acetylcholinesterase by **(2-(Piperidin-1-ylmethyl)phenyl)methanol**.

Monoacylglycerol Lipase (MAGL) Inhibition

Recent studies have explored benzyloperidine and benzyloperazine derivatives as reversible inhibitors of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). MAGL inhibitors are being investigated for their potential in treating neurodegenerative diseases, inflammation, and pain.

Signaling Pathway: Endocannabinoid System



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Caption: Hypothesized inhibition of monoacylglycerol lipase by **(2-(Piperidin-1-ylmethyl)phenyl)methanol**.

Conclusion

(2-(Piperidin-1-ylmethyl)phenyl)methanol is a well-defined chemical entity with established nomenclature and physicochemical properties. While specific experimental protocols for its synthesis and biological evaluation are not extensively documented in publicly available literature, plausible synthetic routes can be devised based on standard organic chemistry transformations. The prevalence of the benzylpiperidine scaffold in compounds targeting key enzymes such as cholinesterases and monoacylglycerol lipase suggests that **(2-(Piperidin-1-ylmethyl)phenyl)methanol** and its derivatives warrant further investigation as potential therapeutic agents. This guide provides a solid foundation for researchers to initiate such studies.

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